molecular formula C11H20O B13249976 3-Methyl-1-propylcyclohexane-1-carbaldehyde

3-Methyl-1-propylcyclohexane-1-carbaldehyde

Cat. No.: B13249976
M. Wt: 168.28 g/mol
InChI Key: AWAQTPKXGDZBNO-UHFFFAOYSA-N
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Description

3-Methyl-1-propylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group at the third position, a propyl group at the first position, and an aldehyde functional group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to introduce the methyl group. Finally, the aldehyde group is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalytic hydrogenation and selective oxidation techniques are often employed to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and propyl groups can undergo halogenation reactions in the presence of halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: 3-Methyl-1-propylcyclohexane-1-carboxylic acid

    Reduction: 3-Methyl-1-propylcyclohexane-1-methanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

3-Methyl-1-propylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. Additionally, the compound may undergo metabolic transformations that produce active metabolites with distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the methyl and propyl substituents, making it less sterically hindered.

    3-Methylcyclohexane-1-carbaldehyde: Contains a methyl group but lacks the propyl group.

    1-Propylcyclohexane-1-carbaldehyde: Contains a propyl group but lacks the methyl group.

Uniqueness

3-Methyl-1-propylcyclohexane-1-carbaldehyde is unique due to the presence of both methyl and propyl substituents on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents and the aldehyde functional group provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1-propylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-3-6-11(9-12)7-4-5-10(2)8-11/h9-10H,3-8H2,1-2H3

InChI Key

AWAQTPKXGDZBNO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC(C1)C)C=O

Origin of Product

United States

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